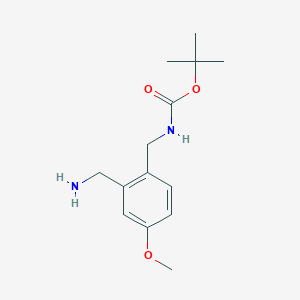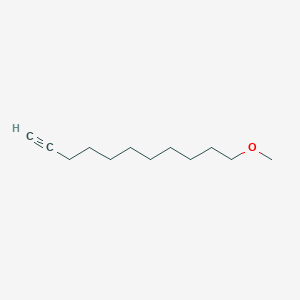
Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate is an organic compound with a complex structure that includes a tert-butyl group, an aminomethyl group, and a methoxybenzylcarbamate moiety
Méthodes De Préparation
The synthesis of tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate typically involves multiple steps. One common synthetic route starts with the protection of the amine group using a tert-butyl carbamate protecting group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Applications De Recherche Scientifique
Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate can be compared with other similar compounds such as tert-butyl 2-(aminomethyl)-4-hydroxybenzylcarbamate and tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .
Tert-butyl 2-(aminomethyl)-4-hydroxybenzylcarbamate: This compound has a hydroxyl group instead of a methoxy group, which can affect its hydrogen bonding capabilities and solubility.
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate: The presence of a chlorine atom can increase the compound’s electron-withdrawing properties, influencing its reactivity in substitution reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Further research into its properties and applications could lead to the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
862205-34-3 |
|---|---|
Formule moléculaire |
C14H22N2O3 |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
tert-butyl N-[[2-(aminomethyl)-4-methoxyphenyl]methyl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-10-5-6-12(18-4)7-11(10)8-15/h5-7H,8-9,15H2,1-4H3,(H,16,17) |
Clé InChI |
OEYPEJHSHYZRLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)OC)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[1-(Cyclohex-1-en-1-yl)-4-(phenylsulfanyl)butan-2-yl]oxy}-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B12543286.png)
![3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B12543290.png)

![N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide](/img/structure/B12543300.png)

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)


![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)
![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)


![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)
